molecular formula C22H24N2O4S2 B2578292 (4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-(methylsulfonyl)phenyl)methanone CAS No. 1286697-01-5

(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-(methylsulfonyl)phenyl)methanone

Cat. No.: B2578292
CAS No.: 1286697-01-5
M. Wt: 444.56
InChI Key: WGSWDHZTQRHPMI-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule characterized by a benzothiazole core substituted with methyl groups at positions 4 and 6. The benzothiazole moiety is linked via an ether bond to a piperidine ring, which is further connected to a 4-(methylsulfonyl)phenyl group through a methanone bridge. The methylsulfonyl group may enhance solubility and influence binding interactions with biological targets, such as sulfonamide-sensitive enzymes or receptors.

Properties

IUPAC Name

[4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(4-methylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S2/c1-14-4-5-15(2)20-19(14)23-22(29-20)28-17-10-12-24(13-11-17)21(25)16-6-8-18(9-7-16)30(3,26)27/h4-9,17H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSWDHZTQRHPMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)OC3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-(methylsulfonyl)phenyl)methanone plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. The thiazole ring in the compound is known to interact with enzymes such as cytochrome P450, which is involved in drug metabolism. Additionally, the compound can bind to proteins involved in cell signaling pathways, influencing various cellular processes. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with target biomolecules.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in inflammation and apoptosis, thereby impacting cell survival and proliferation. Additionally, the compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can inhibit enzymes such as cytochrome P450, leading to altered drug metabolism and detoxification processes. Furthermore, it can activate or inhibit transcription factors, resulting in changes in gene expression that affect cellular functions such as inflammation, apoptosis, and cell cycle regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including changes in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes. For example, it can inhibit cytochrome P450 enzymes, leading to changes in drug metabolism and detoxification. Additionally, the compound may affect metabolite levels, impacting cellular energy production and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can interact with membrane transporters, facilitating its uptake and distribution within cells. Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s activity and function within the cellular environment.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound’s localization to the nucleus can impact gene expression and cell signaling pathways.

Biological Activity

The compound (4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-(methylsulfonyl)phenyl)methanone , also known as EVT-3045759, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biochemical properties, cellular effects, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N2O4SC_{22}H_{24}N_{2}O_{4}S, with a molecular weight of 444.56 g/mol . The compound features a benzo[d]thiazole moiety, a piperidine ring, and a methylsulfonyl group which contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC22H24N2O4S
Molecular Weight444.56 g/mol
Purity≥ 95%
SolubilitySoluble in dichloromethane

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors involved in critical physiological pathways. It has been shown to inhibit specific enzymes such as cytochrome P450 , which plays a vital role in drug metabolism. Additionally, the compound may modulate signaling pathways related to inflammation and cancer progression by binding to active sites on target proteins.

Cellular Effects

Research indicates that this compound can significantly influence cellular functions:

  • Gene Expression Modulation : The compound affects the expression of genes involved in inflammatory responses and apoptosis, impacting cell survival and proliferation.
  • Anti-inflammatory Activity : In vitro studies have demonstrated that this compound reduces the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Case Studies and Research Findings

  • Neurodegenerative Diseases : A study evaluated similar benzothiazole derivatives for their inhibitory effects on monoamine oxidase (MAO) enzymes. The results indicated that modifications to the benzothiazole structure can enhance MAO-B inhibition, suggesting a potential antidepressant effect .
  • Antitumor Activity : Compounds with similar structures have shown promising results in inhibiting tumor growth in various cancer cell lines. The mechanism involves apoptosis induction through caspase activation pathways .
  • Cytotoxicity Assessment : Cytotoxicity assays using the MTT method revealed that at effective concentrations, the compound maintains cell viability above 90%, indicating a favorable safety profile for further development .

Comparative Analysis with Related Compounds

The activity of this compound can be contrasted with other benzothiazole derivatives:

Compound NameBiological Activity
Benzothiazole–isoquinoline derivativesStrong MAO-B inhibition
4-(N,N-diallylsulfamoyl)-N-(4,7-dimethyl...)Anti-inflammatory and antitumor effects
7-(2-(4-((4,7-dimethylbenzo[d]thiazol...Neuroprotective properties

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry :
    • The compound has been studied for its potential as a dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). These enzymes are involved in pain modulation and inflammation pathways. Inhibiting both targets simultaneously may enhance analgesic effects while minimizing side effects associated with traditional pain medications .
  • Anti-Cancer Activity :
    • Compounds with similar structures have demonstrated anti-cancer properties by disrupting cellular signaling pathways critical for tumor growth. The presence of the benzo[d]thiazole moiety is particularly noted for enhancing cytotoxicity against various cancer cell lines.
  • Neuropharmacology :
    • Research indicates that modifications in the piperidine structure can influence the compound's ability to cross the blood-brain barrier, making it a candidate for treating neurological disorders such as depression or anxiety.

Case Studies and Experimental Findings

  • A study reported that benzothiazole derivatives exhibited significant inhibition against sEH and FAAH, with one derivative showing IC50 values of 7 nM and 9.6 nM for human FAAH and sEH enzymes, respectively. This dual inhibition was shown to alleviate acute inflammatory pain in animal models effectively .
  • Another investigation into structure-activity relationships revealed that specific substitutions on the aromatic rings could enhance the biological activity of related compounds, suggesting that similar modifications could be beneficial for (4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-(methylsulfonyl)phenyl)methanone.

Synthesis and Mechanism of Action

The synthesis typically involves multi-step reactions under controlled conditions to optimize yield and purity. Key steps may include:

  • Reacting appropriate piperidine derivatives with benzo[d]thiazole intermediates.
  • Utilizing solvents like dichloromethane and catalysts such as triethylamine to facilitate reactions.

The mechanism of action primarily revolves around the compound's ability to bind to active sites on target enzymes, inhibiting their function and thereby modulating pathways associated with inflammation and pain.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several piperidine- and benzothiazole-containing analogs, though differences in substitution patterns lead to divergent physicochemical and biological profiles. Below is a comparative analysis based on available evidence:

Structural and Functional Analogues

Dimethyl (4-((4-((4-(4-cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl)amino)piperidin-1-yl)methyl)phenyl)phosphonate (9b) Core Structure: Combines a piperidine ring with a thienopyrimidine scaffold. Key Differences: Replaces the benzothiazole group with a thienopyrimidine system and introduces a phosphonate group. The cyano and methyl substituents on the phenyl ring may enhance π-π stacking interactions in hydrophobic binding pockets.

Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) Core Structure: Features a piperazine ring linked to a trifluoromethylphenyl group via a thiophene-carboxamide bridge. Key Differences: Piperazine (vs. The trifluoromethyl group confers metabolic resistance but may reduce solubility compared to methylsulfonyl. Implications: The thiophene ring could engage in unique dipole interactions absent in the benzothiazole system of the target compound .

[4-(4-Methoxyphenyl)piperazin-1-yl]-(piperidin-2-yl)methanone Core Structure: Piperazine linked to a methoxyphenyl group and a piperidine-methanone. The dual piperazine-piperidine system may confer conformational rigidity. Implications: Lower solubility compared to the target compound due to the absence of a sulfonyl group .

Hypothetical Bioactivity Comparison

Property Target Compound Compound 9b Compound 21 [4-(4-Methoxyphenyl)piperazin-1-yl]-(piperidin-2-yl)methanone
Solubility Moderate (methylsulfonyl enhances) High (phosphonate group) Low (trifluoromethyl reduces) Low (methoxy substituent)
Metabolic Stability Likely high (sulfonyl resists oxidation) Moderate (phosphonate hydrolysis) High (trifluoromethyl inertness) Moderate (piperazine susceptibility)
Target Affinity Potential kinase/GPCR modulation Thienopyrimidine targets (e.g., kinases) Piperazine targets (e.g., serotonin receptors) CNS targets (rigid structure)

Key Observations

  • The methylsulfonyl group in the target compound offers a balance of solubility and metabolic stability, distinguishing it from analogs with trifluoromethyl or methoxy groups.
  • The benzothiazole-oxypiperidine scaffold may favor interactions with ATP-binding pockets (kinases) or allosteric sites, whereas thienopyrimidine or piperazine analogs may target divergent pathways .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-(methylsulfonyl)phenyl)methanone, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves coupling the benzothiazole moiety to the piperidine ring via nucleophilic aromatic substitution or Mitsunobu reaction. Critical steps include:

  • Reagent Selection : Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of the sulfonyl group.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (DMF/EtOH mixture) improves purity .
  • Characterization : Confirm structure via 1H^1H-/13C^{13}C-NMR (e.g., δ ~2.5 ppm for methylsulfonyl protons) and high-resolution mass spectrometry (HRMS) .

Q. How do structural features of this compound influence its solubility and stability in biological assays?

  • Methodological Answer :

  • Solubility : The methylsulfonyl group enhances aqueous solubility (~10–50 µM in PBS at pH 7.4). Pre-dissolve in DMSO (≤1% v/v) for in vitro assays to avoid precipitation .
  • Stability : Monitor degradation via HPLC (C18 column, mobile phase: methanol/buffer pH 4.6) under accelerated conditions (40°C, 75% RH). Hydrolysis of the piperidine-ether bond is a common degradation pathway .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Analog Synthesis : Modify the benzothiazole (e.g., replace 4,7-dimethyl with halogens) or piperidine (e.g., introduce sp3^3-rich substituents) to probe steric/electronic effects. Use parallel synthesis for rapid screening .
  • Biological Testing : Prioritize targets based on docking predictions (e.g., kinase inhibition assays using ADP-Glo™). Compare IC50_{50} values against analogs lacking the methylsulfonyl group, which may reduce off-target effects .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50} values)?

  • Methodological Answer :

  • Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) and validate protocols across labs.
  • Impurity Analysis : Characterize batches via LC-MS to rule out contaminants (e.g., residual starting materials affecting potency) .
  • Data Normalization : Apply statistical tools (e.g., Grubbs’ test) to identify outliers caused by assay variability .

Q. How can computational modeling predict the compound’s binding mode to targets like H1/H4 histamine receptors?

  • Methodological Answer :

  • Docking Workflow : Use AutoDock Vina with receptor structures (PDB: 3RZE for H1, 5W7P for H4). Key interactions include hydrogen bonding between the sulfonyl group and Lys191 (H1) or Asp94 (H4) .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of the piperidine-benzothiazole conformation in the binding pocket .

Q. What methodologies assess environmental stability and degradation products of this compound?

  • Methodological Answer :

  • Photodegradation Studies : Expose to UV light (λ = 254 nm) in aqueous solution; analyze products via LC-QTOF-MS. Major products include sulfonic acid derivatives from oxidation .
  • Ecotoxicity Testing : Use Daphnia magna assays to evaluate acute toxicity (EC50_{50}) of degradation intermediates .

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